4-[1,1'-biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine
Overview
Description
4-[1,1’-Biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a biphenyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1’-biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl structure.
Pyrimidine Formation: The biphenyl compound is then reacted with a suitable pyrimidine precursor under conditions that promote cyclization and formation of the pyrimidine ring.
Pyrrole Introduction: Finally, the pyrimidine compound is reacted with a pyrrole derivative to introduce the pyrrole ring at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[1,1’-Biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or amino groups.
Scientific Research Applications
4-[1,1’-Biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer, infectious diseases, and neurological disorders.
Materials Science: It can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[1,1’-biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
4-[1,1’-Biphenyl]-4-yl-2-(1H-pyrrol-1-yl)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
4-[1,1’-Biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
4-[1,1’-Biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine is unique due to the combination of its biphenyl, pyrrole, and pyrimidine moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic properties.
Properties
IUPAC Name |
4-(4-phenylphenyl)-2-pyrrol-1-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c1-2-6-16(7-3-1)17-8-10-18(11-9-17)19-12-13-21-20(22-19)23-14-4-5-15-23/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJOYSZUGCFHOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)N4C=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223524 | |
Record name | 4-[1,1′-Biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860785-15-5 | |
Record name | 4-[1,1′-Biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860785-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1,1′-Biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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